molecular formula C11H13NO B2861034 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile CAS No. 61000-23-5

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

Cat. No. B2861034
CAS RN: 61000-23-5
M. Wt: 175.231
InChI Key: HSOYUTHESHEZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is also known by the synonyms Benzeneacetonitrile, 4-methoxy-2,6-dimethyl- .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile consists of a benzene ring substituted with two methyl groups, one methoxy group, and an acetonitrile group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile has a predicted boiling point of 313.8±37.0 °C and a predicted density of 1.017±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile: is utilized as a building block in organic synthesis. It’s particularly valuable in the construction of six-membered diazine rings, which are prevalent in many pharmacologically active compounds . The compound’s methoxy and nitrile groups make it a versatile intermediate for introducing substitutions that can enhance the biological activity of synthesized molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to create derivatives with therapeutic properties. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant, especially in the synthesis of complex molecules. It serves as a precursor in the development of various pharmaceutical agents, including antitumor, antifungal, and cardiovascular drugs .

Chemical Engineering

In chemical engineering, 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is used in process optimization and the development of synthetic pathways. Its stability and reactivity are key factors in designing efficient and scalable industrial processes .

Biochemistry Studies

Biochemists employ this compound in studies related to enzyme interactions and metabolic pathways. Its structural similarity to certain bioactive molecules makes it an excellent candidate for probing biochemical mechanisms .

Agrochemical Research

The compound’s derivatives are investigated for their use in agrochemicals. Its ability to act as a growth regulator or pesticide component is of particular interest in improving crop protection and yield .

Material Science

In material science, the compound is used to synthesize novel materials with specific properties, such as enhanced conductivity or photoreactivity. It’s a key ingredient in the creation of advanced polymers and coatings .

Analytical Chemistry

Analytical chemists utilize 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile as a standard or reagent in chromatography and spectrometry. Its well-defined characteristics help in the accurate quantification and identification of substances .

Safety and Hazards

According to the safety data sheet, 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is toxic if swallowed . It’s recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

2-(4-methoxy-2,6-dimethylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOYUTHESHEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC#N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

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